N-cyclopentyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-CYCLOPENTYL-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and an indole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the Indole Moiety: This can be achieved through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the Cyclopentyl Group: This can be done through a Grignard reaction or other organometallic coupling reactions.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-CYCLOPENTYL-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The cyclopentyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE
- N-CYCLOPENTYL-2-{3-[(2-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE
Uniqueness
N-CYCLOPENTYL-2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23FN2O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C22H23FN2O3S/c23-19-11-5-1-7-16(19)15-29(27,28)21-13-25(20-12-6-4-10-18(20)21)14-22(26)24-17-8-2-3-9-17/h1,4-7,10-13,17H,2-3,8-9,14-15H2,(H,24,26) |
InChI Key |
GGLFXKNZWDVBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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